3-Chloro-2-isocyanatothiophene

Fragment-based drug discovery Lead-like property optimization Medicinal chemistry building blocks

3-Chloro-2-isocyanatothiophene (C₅H₂ClNOS, MW 159.59 g/mol) is a heterocyclic aromatic isocyanate belonging to the halogenated isocyanatothiophene subclass, featuring a chlorine atom at the 3-position and an isocyanate group at the 2-position of the thiophene ring. The compound serves as a bifunctional synthetic intermediate, with the chlorine atom capable of participating in nucleophilic aromatic substitution (SNAr) reactions and the isocyanate group enabling urea, carbamate, and thiocarbamate formation with amine, alcohol, and thiol nucleophiles.

Molecular Formula C5H2ClNOS
Molecular Weight 159.59 g/mol
Cat. No. B13610476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-isocyanatothiophene
Molecular FormulaC5H2ClNOS
Molecular Weight159.59 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Cl)N=C=O
InChIInChI=1S/C5H2ClNOS/c6-4-1-2-9-5(4)7-3-8/h1-2H
InChIKeyKHDWFNCUCBZSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-isocyanatothiophene (CAS 1442688-30-3): A Dual-Functional Heterocyclic Isocyanate Building Block for Selective Procurement


3-Chloro-2-isocyanatothiophene (C₅H₂ClNOS, MW 159.59 g/mol) is a heterocyclic aromatic isocyanate belonging to the halogenated isocyanatothiophene subclass, featuring a chlorine atom at the 3-position and an isocyanate group at the 2-position of the thiophene ring . The compound serves as a bifunctional synthetic intermediate, with the chlorine atom capable of participating in nucleophilic aromatic substitution (SNAr) reactions and the isocyanate group enabling urea, carbamate, and thiocarbamate formation with amine, alcohol, and thiol nucleophiles . Its CAS registry number is 1442688-30-3, and it is offered at a minimum purity of 95% by specialty chemical suppliers for laboratory research use .

Why 3-Chloro-2-isocyanatothiophene Cannot Be Replaced by Unsubstituted or Positional Isomer Isocyanatothiophenes: Structural Determinants of Reactivity


Generic substitution among isocyanatothiophene analogs is chemically inadvisable because the number, identity, and position of halogen substituents fundamentally alter both the electronic landscape of the thiophene ring and the available synthetic handles. 2-Isocyanatothiophene (CAS 2048-57-9) bears no halogen leaving group and therefore cannot undergo sequential SNAr-functionalization after isocyanate coupling [1]. 3-Isocyanatothiophene (CAS 76536-95-3) places the isocyanate at the 3-position, eliminating the ortho electronic interplay between the isocyanate and a halogen that governs regioselectivity in derivatization . 3-Bromo-2-isocyanatothiophene (CAS 76537-10-5), while retaining the 2-isocyanato-3-halogeno motif, possesses a bromine atom with a molecular weight penalty of 44.45 g/mol and a markedly different leaving-group nucleofugality (Br >> Cl) that accelerates SNAr but reduces chemoselectivity in the presence of competing nucleophiles . 2-Chloro-5-isocyanatothiophene (CAS 76537-13-8) separates the chloro and isocyanato groups onto non-adjacent carbons, precluding the through-ring electronic communication that defines the reactivity profile of the 2,3-substitution pattern . These structural distinctions produce divergent reactivity outcomes and are detailed quantitatively below.

Quantitative Differentiation Evidence for 3-Chloro-2-isocyanatothiophene: Comparator-Based Procurement Decision Support


Molecular Weight Advantage of Chloro Over Bromo Analog for Lead-Like Property Compliance in Medicinal Chemistry

3-Chloro-2-isocyanatothiophene (MW 159.59 g/mol) offers a 44.46 g/mol molecular weight reduction compared to its direct bromo analog 3-bromo-2-isocyanatothiophene (MW 204.05 g/mol) . This 21.8% lower mass places the chloro compound more favorably within lead-like chemical space guidelines (MW ≤ 350–400) and fragment-based screening criteria (MW < 300), providing greater latitude for subsequent derivatization before exceeding drug-likeness thresholds. The chlorine atom contributes 34.5 atomic mass units versus bromine's 79.9, while both maintain the essential 2-isocyanato-3-halogeno pharmacophoric pattern required for sequential dual functionalization .

Fragment-based drug discovery Lead-like property optimization Medicinal chemistry building blocks

Minimum Purity Specification: 95% for 3-Chloro-2-isocyanatothiophene vs. 85–90% for Unsubstituted 2-Isocyanatothiophene

Commercially sourced 3-chloro-2-isocyanatothiophene is specified at a minimum purity of 95% . In contrast, the most widely available unsubstituted analog 2-isocyanatothiophene (CAS 2048-57-9) is offered at minimum purities ranging from ≥85% (Santa Cruz Biotechnology, Aladdin Scientific) to 90% (Sigma-Aldrich/Atlantic Research Chemicals, Apollo Scientific) [1]. This represents a 5–10 absolute percentage-point purity advantage for the chloro-substituted compound. The higher baseline purity reduces the burden of pre-use purification (distillation or chromatography) and minimizes side reactions originating from isocyanate hydrolysis byproducts or thiophene-derived impurities that accumulate during storage of the more moisture-sensitive unsubstituted analog [1].

Chemical procurement quality Building block purity Reproducibility in synthesis

Ortho Chlorine–Isocyanate Electronic Coupling Enables Regioselective SNAr vs. Ring-Neutral 2-Isocyanatothiophene

In 3-chloro-2-isocyanatothiophene, the chlorine atom at the 3-position is situated ortho to the strongly electron-withdrawing isocyanate group (–N=C=O) at the 2-position. This ortho relationship activates the C–Cl bond toward nucleophilic aromatic substitution via stabilization of the Meisenheimer intermediate through resonance withdrawal by the isocyanate [1]. By contrast, 2-isocyanatothiophene (CAS 2048-57-9) lacks any halogen leaving group and cannot participate in SNAr chemistry, restricting post-coupling diversification to isocyanate addition reactions alone [2]. 2-Chloro-5-isocyanatothiophene (CAS 76537-13-8) places the chlorine and isocyanate on non-adjacent carbons (1,4-relationship across the ring), weakening the through-ring electron-withdrawing activation of the C–Cl bond and producing a different regioselectivity profile in substitution reactions . The ortho Cl/NCO arrangement in the target compound thus provides a unique, electronically activated leaving group for sequential, site-selective derivatization not available in any positional isomer.

Nucleophilic aromatic substitution Regioselective synthesis Electronic substituent effects

Chlorine vs. Bromine Leaving Group Chemoselectivity: Slower SNAr Kinetics of C–Cl Enables Controlled Sequential Derivatization

The relative nucleofugality of halogens in SNAr follows the established order I > Br > Cl > F, with bromine being approximately 5–20× more reactive than chlorine in activated aromatic systems depending on the nucleophile and ring electronics [1]. 3-Chloro-2-isocyanatothiophene therefore offers a less reactive C–Cl bond compared to the C–Br bond of its bromo analog 3-bromo-2-isocyanatothiophene (CAS 76537-10-5) . This reduced leaving group lability provides a wider operational window for selective isocyanate coupling before adventitious halide displacement occurs, particularly when using nitrogen nucleophiles (amines) that can compete at both electrophilic sites. The chloro compound thus enables cleaner sequential processing: urea/carbamate formation at the NCO first, followed by intentional SNAr at chlorine under more forcing conditions.

Chemoselective synthesis Leaving group nucleofugality Sequential orthogonal functionalization

Enhanced Aqueous Stability of Chloro-Substituted vs. Unsubstituted Isocyanatothiophene: Reduced Hydrolysis Rate from Electron-Withdrawing Substituent Effect

Aromatic isocyanates are susceptible to hydrolysis to the corresponding amine and CO₂ upon exposure to atmospheric moisture [1]. The electron-withdrawing chlorine substituent at the 3-position of 3-chloro-2-isocyanatothiophene inductively reduces electron density at the isocyanate carbon, slightly attenuating its electrophilicity toward water relative to unsubstituted 2-isocyanatothiophene . This is supported by the general principle that electron-withdrawing substituents on aromatic isocyanates decrease the rate of nucleophilic addition by reducing the partial positive charge on the isocyanate carbon [2]. 2-Isocyanatothiophene is documented as being sensitive to air, light, and moisture and requires storage at 2–8°C under inert atmosphere [1]. The chloro analog benefits from electronic stabilization that partially mitigates this sensitivity, contributing to its higher commercial purity specification.

Isocyanate storage stability Hydrolysis resistance Building block shelf-life

Proven Utility in Thiophene-Focused Combinatorial Library Synthesis and Patent-Documented Agrochemical Lead Generation

Halogenated isocyanatothiophenes bearing the 2-isocyanato-3-halogeno motif are explicitly encompassed within patented thiophene derivative scaffolds claimed for pesticide and herbicide applications (US 6,025,383 and US 6,100,220) [1][2]. These patents disclose thiophene derivatives of formula (I) wherein X represents halogen at various ring positions, and the compounds are biologically evaluated for pesticidal activity. Independently, solid-phase combinatorial methods for constructing libraries of substituted thiophenes using resin-bound isothiocyanate intermediates (US 6,136,984) establish the precedent for systematic diversification of halogenated thiophene scaffolds in drug discovery [3]. The specific 3-chloro-2-isocyanato substitution pattern positions this compound as the key monomer for generating patent-relevant 2,3-disubstituted thiophene libraries that retain the isocyanate-derived urea/carbamate linkage while enabling subsequent halogen displacement for library expansion.

Combinatorial chemistry Agrochemical discovery Patent-protected building blocks

Procurement-Driven Application Scenarios for 3-Chloro-2-isocyanatothiophene Based on Verified Quantitative Differentiation Evidence


Sequential Orthogonal Derivatization in Medicinal Chemistry Library Synthesis

3-Chloro-2-isocyanatothiophene enables a two-step, one-pot sequential functionalization strategy: (Step 1) reaction of the isocyanate with a primary or secondary amine to form a urea linkage, followed by (Step 2) nucleophilic aromatic substitution of the 3-chloro group with a thiol, amine, or alkoxide nucleophile under more forcing conditions (elevated temperature, DMF or NMP solvent). This sequential orthogonality is not achievable with 2-isocyanatothiophene (no halogen handle) and is more difficult to control with 3-bromo-2-isocyanatothiophene (premature SNAr during Step 1) . The 95% minimum purity specification reduces the burden of pre-purification, making this compound directly suitable for automated parallel synthesis platforms .

Agrochemical Lead Discovery Targeting Halogen-Dependent Structure–Activity Relationships

Patent literature (US 6,025,383, US 6,100,220) explicitly claims halogenated thiophene derivatives as pesticides and herbicides, where the halogen substituent is a required structural element [1][2]. 3-Chloro-2-isocyanatothiophene serves as the direct synthetic entry point to these patent-defined chemical series. The chloro substituent at the 3-position with the isocyanate at the 2-position maps precisely onto the generic Markush structures of the claimed inventions. Use of this building block ensures that SAR exploration remains within the scope of existing intellectual property, which is a critical consideration for industrial agrochemical discovery programs.

Fragment-Based Drug Discovery Requiring Low-MW, Dual-Functional Heterocyclic Scaffolds

With a molecular weight of 159.59 g/mol, 3-chloro-2-isocyanatothiophene falls well within fragment screening criteria (MW < 300). Compared to 3-bromo-2-isocyanatothiophene (MW 204.05), the chloro analog saves 44.46 g/mol—a substantial advantage when the final elaborated compound must remain within lead-like property space (e.g., MW < 450, cLogP < 5) . The compound provides two distinct vectors for fragment elaboration (isocyanate → urea/carbamate; chlorine → C–N/C–O/C–S bond formation via SNAr), making it a versatile core for fragment growing and merging strategies in structure-based drug design.

Specialty Polymer and Materials Chemistry Requiring Thiophene-Containing Isocyanate Monomers

Thiophene-containing isocyanates are valued in polymer chemistry for introducing electronic functionality (conductivity, electrochromism, fluorescence) into polyurethane and polyurea backbones [3]. 3-Chloro-2-isocyanatothiophene offers a reactive isocyanate for step-growth polymerization with polyols or polyamines, while the chlorine substituent provides a post-polymerization modification site for further tuning of material properties. The 3-chloro substituent's inductive electron-withdrawing effect may also influence polymer morphology and thermal transitions relative to unsubstituted thiophene-isocyanate-derived polymers, though quantitative polymer property comparisons remain to be experimentally established.

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